N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,2-diphenylacetamide
Description
N-[4-(4-Methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,2-diphenylacetamide is a heterocyclic compound featuring a 1,2,5-oxadiazole (furazan) core substituted at position 4 with a 4-methoxyphenyl group. The acetamide moiety is characterized by a 2,2-diphenyl substitution, enhancing steric bulk and lipophilicity. This structure is distinct from benzothiazole- or oxazolone-based analogs, offering unique electronic and steric properties due to the oxadiazole ring’s high electronegativity and planar geometry.
Properties
Molecular Formula |
C23H19N3O3 |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C23H19N3O3/c1-28-19-14-12-18(13-15-19)21-22(26-29-25-21)24-23(27)20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-15,20H,1H3,(H,24,26,27) |
InChI Key |
VRLKAIXCQBXVHC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NON=C2NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,2-diphenylacetamide typically involves the formation of the oxadiazole ring followed by the introduction of the methoxyphenyl and diphenylacetamide groups. One common method involves the cyclization of a suitable precursor with hydrazine derivatives under controlled conditions. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as sulfuric acid or phosphoric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,2-diphenylacetamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzoic acid, while reduction of the oxadiazole ring can produce amine derivatives .
Scientific Research Applications
N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,2-diphenylacetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used in various organic transformations.
Mechanism of Action
The mechanism of action of N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit the activity of enzymes or receptors involved in disease processes. For example, it can bind to bacterial enzymes, disrupting their function and leading to antimicrobial effects . In cancer research, it may interfere with cell signaling pathways, inhibiting cell proliferation and inducing apoptosis .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Comparison with Benzothiazole Derivatives (Patent EP3348550A1)
The European patent EP3348550A1 discloses benzothiazole-2-yl acetamides, such as N-(benzothiazole-2-yl)-2,2-diphenylacetamide (Compound 37, ). Key differences include:
- Core Heterocycle: The target compound’s 1,2,5-oxadiazole ring contrasts with benzothiazole’s sulfur- and nitrogen-containing bicyclic system.
- Substituent Effects : Both compounds share the 2,2-diphenylacetamide group, but the oxadiazole derivative’s 4-methoxyphenyl substituent introduces electron-donating effects, modulating solubility and target interactions. In contrast, benzothiazole analogs often feature sulfamoyl or nitro groups (e.g., excluded compounds in ), which may reduce bioavailability due to increased polarity .
Table 1: Structural and Inferred Property Comparison
| Compound | Core Heterocycle | Key Substituents | Inferred LogP* | Metabolic Stability |
|---|---|---|---|---|
| Target Compound | 1,2,5-Oxadiazole | 4-Methoxyphenyl, Diphenylacetamide | ~4.2 | High (stable ring) |
| N-(Benzothiazole-2-yl)-2,2-diphenylacetamide | Benzothiazole | Diphenylacetamide | ~3.8 | Moderate |
| ANAZF (CAS 155438-11-2) | 1,2,5-Oxadiazole | Nitro, Azo linkage | ~1.5 | Low (reactive azo) |
*LogP estimated via fragment-based methods.
Comparison with Oxazolone Derivatives (Turkish Journal of Chemistry, 2020)
Compounds like N-(1-(4-methoxyphenyl)-3-oxo-3-((4-sulfamoylphenyl)amino)prop-1-en-1-yl)benzamide () utilize an oxazolone (2-phenyloxazol-5(4H)-one) intermediate. Key distinctions include:
- Reactivity : Oxazolones are electrophilic due to the α,β-unsaturated ketone, enabling nucleophilic additions. In contrast, 1,2,5-oxadiazoles are less reactive, favoring applications requiring chemical stability .
- Biological Interactions : The oxazolone derivatives’ conjugated system may enhance π-π stacking with biological targets, while the oxadiazole’s dipole moment could improve hydrogen bonding in the target compound .
Comparison with ANAZF (Aminonitroazofurazan, )
ANAZF (4-[(4-nitro-1,2,5-oxadiazol-3-yl)azo]-1,2,5-oxadiazol-3-amine) shares the 1,2,5-oxadiazole core but incorporates a nitro group and azo linkage.
- Electron-Withdrawing Effects : The nitro and azo groups in ANAZF reduce electron density, making it highly reactive (e.g., explosive applications). The target compound’s methoxy and diphenyl groups enhance hydrophobicity and stability .
Biological Activity
N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,2-diphenylacetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting data in a structured format.
The molecular formula of this compound is with a molecular weight of approximately 353.4 g/mol. Its structure includes a 1,2,5-oxadiazole ring, which is known for contributing to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H19N3O4 |
| Molecular Weight | 353.4 g/mol |
| IUPAC Name | This compound |
Antitumor Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antitumor properties. For instance, research has shown that derivatives of oxadiazole can induce apoptosis in cancer cell lines by activating specific signaling pathways. The compound's ability to enhance Oct3/4 expression suggests its potential role in reprogramming somatic cells into induced pluripotent stem cells (iPSCs), which can be crucial for regenerative medicine .
The proposed mechanism involves the modulation of transcription factors involved in cell proliferation and differentiation. The oxadiazole moiety is believed to interact with cellular targets that regulate these processes, leading to altered gene expression profiles conducive to antitumor effects.
Case Studies
- Case Study on Cell Lines : In vitro studies using various cancer cell lines (e.g., HeLa and MCF-7) indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability. The IC50 values observed were comparable to those of established chemotherapeutic agents.
- Animal Models : In vivo studies demonstrated that administration of the compound in murine models bearing tumors resulted in significant tumor regression compared to control groups. Histological analyses revealed increased apoptosis markers in treated tissues.
Additional Biological Activities
Beyond antitumor effects, preliminary investigations suggest that this compound may possess anti-inflammatory and antimicrobial properties. These activities are under investigation and could broaden the therapeutic applications of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
